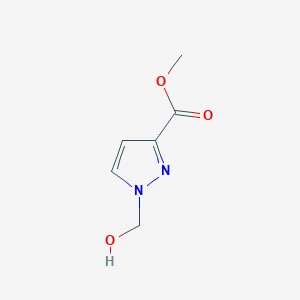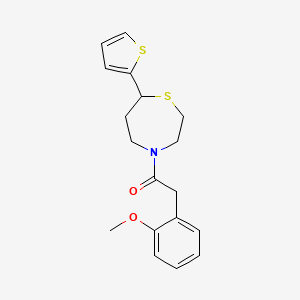
1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-Methoxyphenyl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that belongs to the class of thiazepanes. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of 2-(2-Methoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is not yet fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and depression. It may also have an effect on the serotonergic and dopaminergic systems, which are involved in mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Methoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone can reduce anxiety and depression-like behavior in animal models. It has also been found to have an effect on the levels of neurotransmitters such as serotonin and dopamine in the brain. These effects suggest that the compound may have potential therapeutic applications in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Methoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone in lab experiments is its potential as a novel anxiolytic and antidepressant agent. Its effects on neurotransmitter levels in the brain make it a promising candidate for further study. However, one limitation is that its exact mechanism of action is not yet fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Methoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to study its effects on other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, the compound could be further modified to improve its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 2-(2-Methoxyphenyl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves the reaction of 2-methoxybenzoyl chloride with 7-amino-1,4-thiazepane-4-thiol in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
- Antikrebs-Potenzial: Forscher haben sein Potenzial als Antikrebsmittel untersucht, da es bestimmte Enzyme oder Pfade hemmen kann, die am Tumorwachstum beteiligt sind .
- Neurologische Erkrankungen: Die strukturellen Merkmale der Verbindung lassen darauf schließen, dass sie mit Neurotransmitterrezeptoren interagieren könnte, was sie zu einem Kandidaten für die Entwicklung neurologischer Medikamente macht .
- Baustein: Chemiker verwenden es als Baustein bei der Synthese komplexerer Moleküle. Sein Thiazepanring und seine aromatischen Substituenten bieten vielfältige Reaktivität .
- Funktionelle Materialien: Die einzigartige Struktur der Verbindung kann zur Gestaltung funktionaler Materialien wie Sensoren, leitfähiger Polymere oder molekularer Schalter beitragen .
- Pestizidforschung: Die Untersuchung seiner pestiziden Eigenschaften könnte zur Entwicklung umweltfreundlicher Insektizide oder Herbizide führen .
- Geruchsstoffsynthese: Die aromatischen Bestandteile der Verbindung machen sie interessant für die Herstellung neuer Geruchsstoffe oder Duftstoffe .
Medizinische Chemie und Arzneimittelentwicklung
Organische Synthese und Katalyse
Materialwissenschaften und Nanotechnologie
Pflanzenschutzmittel und Schädlingsbekämpfung
Aroma- und Duftstoffindustrie
Koordinationschemie und Metallkomplexe
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c1-21-15-6-3-2-5-14(15)13-18(20)19-9-8-17(23-12-10-19)16-7-4-11-22-16/h2-7,11,17H,8-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRNNORASSIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442062.png)
![2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile](/img/structure/B2442064.png)


![Methyl 1-adamantyl{[(butylamino)carbonyl]amino}acetate](/img/structure/B2442070.png)
![(6-fluoro-1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2442071.png)

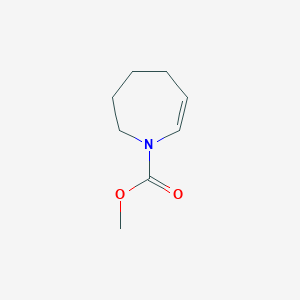
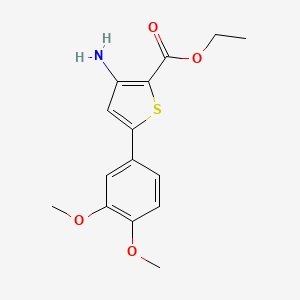

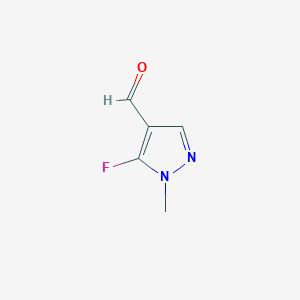
![N-(3-methoxybenzyl)-N'-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2442082.png)

